Hidroxipirimidinas
Hydroxypyrimidines are a class of heterocyclic compounds characterized by the presence of a pyrimidine ring with at least one hydroxyl (-OH) group attached. These molecules exhibit diverse biological activities and have found extensive applications in pharmaceuticals and agrochemicals. The unique structure of hydroxypyrimidines allows them to interact effectively with various biomolecules, such as proteins, nucleic acids, and enzymes, making them valuable tools for drug discovery.
These compounds often display potent antimicrobial, antiviral, and anticancer properties due to their ability to modulate multiple cellular processes. Hydroxypyrimidines can serve as precursors for the synthesis of more complex bioactive molecules, offering a versatile platform for medicinal chemistry. Additionally, they are used in agricultural chemicals for controlling pests and diseases, leveraging their selective toxicity towards target organisms.
In summary, hydroxypyrimidines represent an important category of heterocycles with significant potential for both therapeutic and industrial applications.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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2-(aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one | 1341136-49-9 | C5H7N3O2 |
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(5-Hydroxy-Pyrimidin-2-Ylmethyl)-Carbamic Acid Tert-Butyl Ester(WX649057) | 1391732-63-0 | C10H15N3O3 |
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6-((1r,3r,5r,7r)-Adamantan-2-yl)pyrimidin-4-ol | 2098013-25-1 | C14H18N2O |
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tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate | 914377-34-7 | C14H21N3O5 |
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| 20406-86-4 | C6H8N2O3 |
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ethyl2-(2,4,6-trioxohexahydropyrimidin-5-yl)acetate | 22384-44-7 | C8H10N2O5 |
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6-hydroxy-2-(oxan-4-yl)-3,4-dihydropyrimidin-4-one | 1045861-20-8 | C9H12N2O3 |
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4-amino-2-chloro-5-pyrimidinol | 943995-31-1 | C4H4ClN3O |
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2-(Benzyloxy)pyrimidin-5-ol | 2055119-19-0 | C11H10N2O2 |
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4-(Methylamino)-2-pyrimidinol | 6220-47-9 | C5H7N3O |
Literatura relevante
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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